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Compound of Interest

Compound Name: 1,5-Dimethylpyrazole

Cat. No.: B184060 Get Quote

A comprehensive guide for researchers, scientists, and drug development professionals

detailing the crystallographic structures and packing arrangements of various dimethylpyrazole

isomers. This report summarizes key quantitative data, outlines experimental protocols for

crystal structure determination, and provides visualizations to illustrate the structural

relationships.

The seemingly subtle shift of a methyl group on the pyrazole ring can induce significant

changes in the crystal packing of dimethylpyrazole isomers, influencing their physical

properties and intermolecular interactions. This guide provides a comparative analysis of the

crystal structures of 3,4-dimethylpyrazole and a derivative of 3,5-dimethylpyrazole, offering

insights into their solid-state arrangements. While comprehensive crystallographic data for all

dimethylpyrazole isomers in their pure, parent forms remains elusive in publicly accessible

databases, this analysis provides a foundation for understanding their packing behaviors.

Comparative Crystallographic Data
The following table summarizes the available crystallographic data for 3,4-dimethylpyrazole

and a co-crystal of 3,5-dimethylpyrazole. It is important to note that the data for 3,5-

dimethylpyrazole pertains to an adduct with chloranilic acid, and therefore, the unit cell

parameters are influenced by the presence of the co-former.
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Parameter 3,4-Dimethylpyrazole
3,5-Dimethylpyrazole (with
Chloranilic Acid)[1]

CCDC Number 131764[2] 1005693[1]

Crystal System Orthorhombic Monoclinic[1]

Space Group Pnma P2₁/c[1]

a (Å) 13.734(3) 10.6747(1)[1]

b (Å) 6.8110(10) 9.4204(1)[1]

c (Å) 6.0760(10) 13.6237(2)[1]

α (°) 90 90[1]

β (°) 90 108.2971(14)[1]

γ (°) 90 90[1]

Volume (Å³) 568.1(2) 1300.73(3)[1]

Z 4 4[1]

Calculated Density (g/cm³) 1.118 1.558[1]

Temperature (K) 293 150[1]

Intermolecular Interactions and Packing Motifs
The arrangement of molecules in the crystalline state is governed by a variety of intermolecular

interactions, including hydrogen bonds and van der Waals forces. The positions of the methyl

groups on the pyrazole ring play a significant role in dictating these interactions and the

resulting packing motifs.

In the case of the 3,5-dimethylpyrazole-chloranilic acid adduct, the crystal structure is

characterized by a two-dimensional hydrogen-bonded chain structure.[1] The molecules are

connected by various hydrogen bonds, including interactions between the pyrazole nitrogen

atoms and the chloranilic acid, as well as C-H···O interactions.[1]
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A detailed analysis of the crystal packing of pure 3,4-dimethylpyrazole and other isomers

requires access to their full crystallographic information files (CIFs). These files would provide

the precise atomic coordinates necessary to identify and compare hydrogen bonding patterns,

π-π stacking interactions, and other non-covalent forces that stabilize the crystal lattices.

Experimental Protocols
The determination of crystal structures is a multi-step process involving synthesis,

crystallization, and X-ray diffraction analysis.

Synthesis and Crystallization of Dimethylpyrazole
Isomers
The synthesis of dimethylpyrazole isomers can be achieved through various established

methods. For instance, 3,5-dimethylpyrazole is commonly synthesized via the condensation of

acetylacetone with hydrazine hydrate or hydrazine sulfate.[2][3]

General Crystallization Procedure: Single crystals suitable for X-ray diffraction are typically

grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

Common solvents for recrystallization of pyrazole derivatives include ethanol, acetone,

cyclohexane, or petroleum ether.[2] The process involves dissolving the purified compound in a

minimal amount of the chosen solvent at an elevated temperature and allowing the solution to

cool slowly to room temperature. The solvent is then allowed to evaporate over several days,

leading to the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure
Refinement
The following is a general workflow for the determination of a small molecule crystal structure

using single-crystal X-ray diffraction:
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Data Collection: A suitable single crystal is mounted on a diffractometer equipped with a CCD

area detector.[4] Data is typically collected at a controlled temperature (e.g., 100 K or 296 K)

using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).[4]

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F².[4] All non-hydrogen atoms are typically refined

anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and

refined using a riding model.[4] The final structural model is then validated using software such

as CheckCIF.

Comparative Analysis of Packing Features
A meaningful comparative analysis of the crystal packing of dimethylpyrazole isomers requires

a complete set of crystallographic data for each parent compound. Such an analysis would

involve a detailed examination of:

Hydrogen Bonding Networks: The presence and geometry of N-H···N, C-H···N, and C-H···π

hydrogen bonds.

π-π Stacking Interactions: The arrangement of the pyrazole rings and any observed stacking

motifs.

Influence of Methyl Group Position: How the steric and electronic effects of the methyl

substituents dictate the overall packing efficiency and intermolecular interactions.

The visualization below illustrates the key aspects that would be considered in a comparative

analysis of the crystal packing of two hypothetical dimethylpyrazole isomers.
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Comparative Crystal Packing Analysis

Conclusion
This guide provides a starting point for the comparative analysis of the crystal packing of

dimethylpyrazole isomers. While complete crystallographic data for all parent isomers is not yet

readily available, the information presented here on 3,4-dimethylpyrazole and the 3,5-

dimethylpyrazole adduct highlights the importance of substituent position on crystal packing.

Further research, including the targeted synthesis and single-crystal X-ray diffraction of the

remaining isomers, is necessary to build a comprehensive understanding of their solid-state

behavior. Such knowledge is crucial for the rational design of new materials and active

pharmaceutical ingredients with tailored physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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